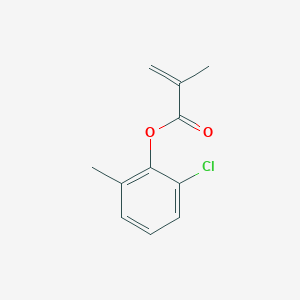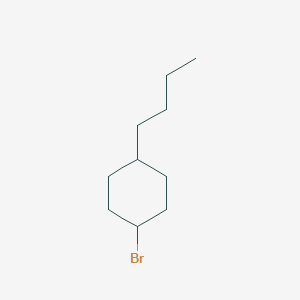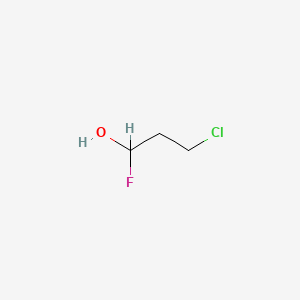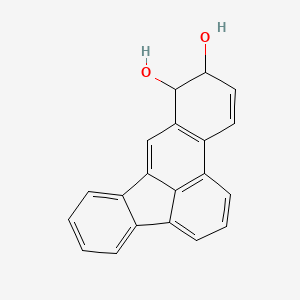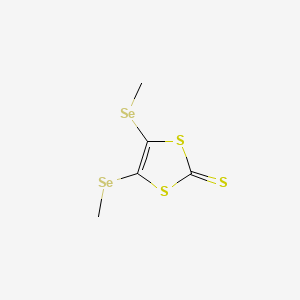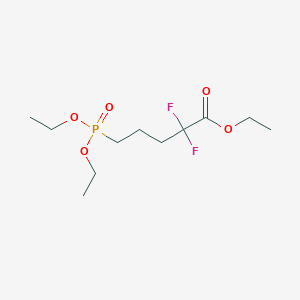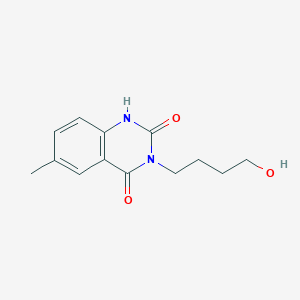
3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione is a derivative of quinazolinone, a heterocyclic compound with a wide range of applications in medicinal chemistry. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione can be achieved through various methods. One efficient approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation. Another green and efficient method involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve scalable and cost-effective synthetic routes. The transition-metal-free route and visible light-induced methods mentioned above are promising for industrial applications due to their simplicity, efficiency, and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of different derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various substituents into the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions are various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .
Applications De Recherche Scientifique
3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(4-Hydroxybutyl)-6-methylquinazoline-2,4(1H,3H)-dione include other quinazolinone derivatives such as:
- 2-aryl quinazolin-4(3H)-one
- 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one
- 3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide .
Uniqueness
What sets this compound apart is its specific substitution pattern, which can confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
138608-73-8 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
3-(4-hydroxybutyl)-6-methyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C13H16N2O3/c1-9-4-5-11-10(8-9)12(17)15(13(18)14-11)6-2-3-7-16/h4-5,8,16H,2-3,6-7H2,1H3,(H,14,18) |
Clé InChI |
UOHKHEHZZSAEOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=O)N(C2=O)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene](/img/structure/B14270356.png)

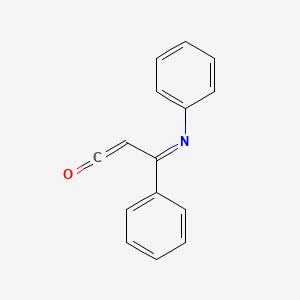
![(E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine]](/img/structure/B14270368.png)
